molecular formula C27H38N6O9 B13383997 MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

Cat. No.: B13383997
M. Wt: 590.6 g/mol
InChI Key: VLVGCNNWNUERRZ-UHFFFAOYSA-N
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Description

It is primarily used as a sensitive fluorogenic substrate for human leukocyte and porcine pancreatic elastase . This compound is valuable in various biochemical assays due to its ability to release a chromogenic or fluorogenic product upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of DL-alanine using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acid is then coupled with the next amino acid in the sequence using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is deprotected and coupled with p-nitroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and the final product is typically lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by elastase, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction is often performed at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be quantified using UV-Vis spectroscopy .

Scientific Research Applications

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for elastase activity assays. By measuring the release of p-nitroaniline, researchers can quantify elastase activity in various biological samples, including human leukocytes and porcine pancreatic extracts .

In addition to its use in enzymatic assays, this compound is also employed in drug discovery and development. It serves as a tool for screening potential elastase inhibitors, which are of interest in the treatment of inflammatory diseases and conditions involving excessive elastase activity .

Mechanism of Action

The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves its recognition and cleavage by elastase enzymes. Elastase binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the valine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected and quantified . The molecular targets of this compound are the active sites of elastase enzymes, and the pathway involved is the enzymatic hydrolysis of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastase, where AMC stands for 7-amino-4-methylcoumarin.

    Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A similar substrate without the methoxy group on the succinyl moiety.

    Boc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A substrate with a different protecting group on the amino terminus.

Uniqueness

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is unique due to its high sensitivity and specificity for elastase enzymes. The presence of the methoxy group on the succinyl moiety enhances its recognition and cleavage by elastase, making it a preferred substrate in various biochemical assays .

Properties

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

IUPAC Name

methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)

InChI Key

VLVGCNNWNUERRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Origin of Product

United States

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